Cas no 1691861-57-0 (1-(4-iodophenyl)-4-methylpentane-1,3-dione)

1-(4-Iodophenyl)-4-methylpentane-1,3-dione is a β-diketone derivative featuring an iodophenyl substituent, which enhances its utility in organic synthesis and coordination chemistry. The compound's structure, combining a diketone moiety with an aromatic iodine group, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, due to the reactivity of the iodine substituent. Its chelating properties also facilitate the formation of stable metal complexes, useful in catalysis or material science. The methyl group at the 4-position contributes to steric and electronic modulation, influencing reactivity and selectivity in synthetic applications. This compound is valued for its balanced reactivity and functional group compatibility in advanced chemical transformations.
1-(4-iodophenyl)-4-methylpentane-1,3-dione structure
1691861-57-0 structure
Product name:1-(4-iodophenyl)-4-methylpentane-1,3-dione
CAS No:1691861-57-0
MF:C12H13IO2
MW:316.134896039963
CID:5905215
PubChem ID:105559238

1-(4-iodophenyl)-4-methylpentane-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Iodophenyl)-4-methyl-1,3-pentanedione
    • 1-(4-iodophenyl)-4-methylpentane-1,3-dione
    • 1691861-57-0
    • EN300-1125132
    • Inchi: 1S/C12H13IO2/c1-8(2)11(14)7-12(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3
    • InChI Key: KTSHKPLSRLKGPJ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(I)C=C1)(=O)CC(=O)C(C)C

Computed Properties

  • Exact Mass: 315.99603g/mol
  • Monoisotopic Mass: 315.99603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 34.1Ų

Experimental Properties

  • Density: 1.530±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 367.9±22.0 °C(Predicted)
  • pka: 8.75±0.46(Predicted)

1-(4-iodophenyl)-4-methylpentane-1,3-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1125132-0.05g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
0.05g
$528.0 2023-10-26
Enamine
EN300-1125132-10.0g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0
10g
$3807.0 2023-05-23
Enamine
EN300-1125132-0.25g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
0.25g
$579.0 2023-10-26
Enamine
EN300-1125132-5.0g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0
5g
$2566.0 2023-05-23
Enamine
EN300-1125132-10g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
10g
$2701.0 2023-10-26
Enamine
EN300-1125132-0.5g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
0.5g
$603.0 2023-10-26
Enamine
EN300-1125132-0.1g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
0.1g
$553.0 2023-10-26
Enamine
EN300-1125132-5g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
5g
$1821.0 2023-10-26
Enamine
EN300-1125132-1.0g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0
1g
$884.0 2023-05-23
Enamine
EN300-1125132-2.5g
1-(4-iodophenyl)-4-methylpentane-1,3-dione
1691861-57-0 95%
2.5g
$1230.0 2023-10-26

Additional information on 1-(4-iodophenyl)-4-methylpentane-1,3-dione

Comprehensive Overview of 1-(4-iodophenyl)-4-methylpentane-1,3-dione (CAS No. 1691861-57-0)

1-(4-iodophenyl)-4-methylpentane-1,3-dione (CAS No. 1691861-57-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This β-diketone derivative features a unique molecular structure, combining an iodophenyl group with a methylpentane backbone, making it a versatile intermediate for synthesis. Researchers are increasingly exploring its applications in drug discovery, catalysis, and advanced material design, aligning with trends in sustainable chemistry and precision medicine.

The compound’s iodine-substituted aromatic ring enhances its reactivity in cross-coupling reactions, a hot topic in modern organic synthesis. This property is particularly relevant to Pd-catalyzed reactions, such as Suzuki-Miyaura couplings, which are widely used to construct complex biaryl structures for pharmaceutical APIs. Recent studies highlight its potential as a ligand precursor or fluorescence probe, addressing growing demand for bioimaging tools and theragnostic agents—a frequent search query among medicinal chemists.

From a structural-activity relationship perspective, the 4-methylpentane-1,3-dione moiety offers chelating capabilities, enabling metal coordination for catalytic applications. This aligns with industry interest in green chemistry and atom-efficient processes. Users searching for "iodophenyl compounds in catalysis" or "β-diketone metal complexes" will find this compound’s profile highly pertinent. Its thermal stability also makes it suitable for high-performance polymer modifications, a trending niche in material science forums.

Analytical characterization of CAS 1691861-57-0 typically involves NMR spectroscopy, HPLC purity testing, and mass spectrometry—techniques frequently queried by quality control professionals. The compound’s crystalline properties have sparked discussions in X-ray diffraction communities, particularly regarding molecular packing and halogen bonding effects. Such data is crucial for researchers optimizing solid-state formulations, a key focus area in drug delivery system development.

In regulatory contexts, 1-(4-iodophenyl)-4-methylpentane-1,3-dione is classified as a non-hazardous research chemical under standard handling conditions. However, its photosensitivity warrants storage in amber vials—a practical consideration often overlooked in laboratory SOPs. This detail responds to frequent search terms like "light-sensitive compound storage" among bench chemists. The compound’s logP value (~3.2) suggests moderate lipophilicity, making it a candidate for blood-brain barrier permeability studies in CNS drug development pipelines.

Emerging applications include its use as a building block for OLED materials, capitalizing on the iodophenyl group’s heavy-atom effect to enhance phosphorescent emission. This connects with booming interest in energy-efficient displays and optoelectronic devices. Patent analyses reveal its incorporation in organic semiconductors, addressing search trends around "small molecule electronics." Furthermore, its keto-enol tautomerism presents intriguing possibilities for pH-responsive materials, a cutting-edge theme in smart material research.

For synthetic chemists, the compound’s scalable production via Claisen condensation—a process often searched alongside "β-diketone synthesis optimization"—demonstrates industrial relevance. Its purification challenges (due to similar boiling points of byproducts) have spurred methodological innovations, including chromatography-free crystallization techniques popular in process chemistry circles. These practical insights cater to professionals seeking cost-effective synthesis protocols.

Environmental considerations position 1691861-57-0 as a low-PBT (persistent, bioaccumulative, toxic) substance, resonating with green chemistry mandates. Its biodegradation pathways are currently under investigation, responding to regulatory queries about "eco-friendly synthetic intermediates." This aligns with the pharmaceutical industry’s shift toward ICH Q3D-compliant metal control strategies, where the compound’s chelating properties play a strategic role.

The compound’s structure-property relationships continue to inspire computational chemistry studies, particularly in DFT calculations of halogen bonding interactions—a hot topic in molecular modeling communities. Such investigations address frequent searches about "iodine in supramolecular chemistry" while providing actionable data for crystal engineering applications. These interdisciplinary connections enhance its relevance across chemical biology, materials informatics, and medicinal chemistry domains.

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